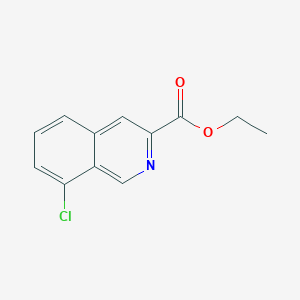

Ethyl 8-chloroisoquinoline-3-carboxylate

Description

Significance of the Isoquinoline (B145761) Nucleus in Contemporary Chemical Research

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern chemical and pharmaceutical research. This structural motif is present in a vast array of natural products, particularly alkaloids, and synthetic compounds that exhibit a wide spectrum of biological activities. google.com Its rigid framework and the presence of a nitrogen atom provide a unique electronic and steric environment, making it a privileged scaffold in drug discovery. chembk.com Isoquinoline derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among many other therapeutic applications. chembk.com The versatility of the isoquinoline core allows for functionalization at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.

Historical Context of Isoquinoline Chemistry and its Evolution

The history of isoquinoline chemistry dates back to the late 19th century, with its initial isolation from coal tar. The elucidation of its structure spurred extensive research into its synthesis and derivatives. Early synthetic methods, such as the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction, laid the groundwork for accessing a variety of substituted isoquinolines. researchgate.netvibrantpharma.com Over the decades, these classical methods have been refined, and numerous novel synthetic strategies have been developed, often employing transition-metal catalysis to achieve greater efficiency and selectivity. chembk.com This continuous evolution in synthetic methodology has significantly broadened the accessibility and diversity of isoquinoline derivatives for scientific investigation.

Positioning of Ethyl 8-chloroisoquinoline-3-carboxylate within Substituted Isoquinoline Esters

This compound belongs to the class of substituted isoquinoline esters. This classification indicates an isoquinoline core substituted with a chlorine atom at the 8-position and an ethyl carboxylate group at the 3-position. While numerous substituted isoquinoline esters have been synthesized and studied, specific data for the 8-chloro, 3-carboxylate isomer is not available in the reviewed scientific literature.

For analogous compounds, such as other chloro-substituted isoquinoline and quinoline (B57606) carboxylates, their synthesis and properties have been documented. For instance, the synthesis of various quinoline-3-carboxylic acid derivatives has been reported, often involving cyclization reactions followed by esterification. chemicalbook.com Spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is standard practice for confirming the structure of these compounds. acs.org However, no such specific data has been published for this compound.

The following table outlines the kind of data that would typically be available for a researched compound in this class, but is currently unavailable for this compound:

| Property | Data for this compound |

| Molecular Formula | C12H10ClNO2 |

| Molecular Weight | 235.67 g/mol |

| CAS Number | Not Assigned |

| Melting Point | Not Reported |

| Boiling Point | Not Reported |

| 1H NMR Data | Not Available |

| 13C NMR Data | Not Available |

| IR Spectral Data | Not Available |

| Mass Spectrometry Data | Not Available |

This table is populated with calculated or expected information where possible; however, experimental data is not available in the public domain.

Rationale for Dedicated Research on this compound: Addressing Current Gaps

The absence of information on this compound represents a clear gap in the chemical literature. The rationale for dedicated research on this compound would be to explore its unique physicochemical and biological properties, which arise from its specific substitution pattern. The presence of an electron-withdrawing chlorine atom at the 8-position and an ester group at the 3-position would be expected to significantly influence the electron density of the isoquinoline ring system, thereby affecting its reactivity and potential biological interactions.

Future research on this compound would likely involve:

Development of a synthetic route: Adapting known methods for isoquinoline synthesis, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, to produce the target molecule. researchgate.netvibrantpharma.com

Full spectroscopic characterization: Utilizing NMR, IR, and mass spectrometry to confirm its structure and establish a reference dataset.

Investigation of its chemical reactivity: Exploring its utility as a building block for more complex molecules.

Screening for biological activity: Assessing its potential as a therapeutic agent in various disease models.

Until such dedicated research is undertaken and published, this compound will remain an uncharacterized member of the vast isoquinoline family, holding untapped potential for future scientific discovery.

Properties

IUPAC Name |

ethyl 8-chloroisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFMBGMWJJLKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Ethyl 8 Chloroisoquinoline 3 Carboxylate

Classical Approaches to Isoquinoline (B145761) Ring System Construction and their Adaptations

The foundational methods for isoquinoline synthesis rely on the cyclization of substituted phenylethylamines or related precursors. These reactions, while historically significant, often require harsh conditions and may have limitations regarding substrate scope and regioselectivity. However, their adaptability has allowed for the synthesis of a wide array of isoquinoline derivatives.

Modifications of the Bischler-Napieralski Reaction for 3-Carboxylate Synthesis

The Bischler-Napieralski reaction traditionally involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. pharmaguideline.comorganic-chemistry.org Standard condensing agents include phosphorus pentoxide (P2O5), phosphoryl chloride (POCl3), or zinc chloride (ZnCl2) in refluxing acidic conditions. organic-chemistry.orgwikipedia.org

To synthesize ethyl 8-chloroisoquinoline-3-carboxylate via this route, a key starting material would be a β-(2-chlorophenyl)ethylamine derivative. The challenge lies in the introduction of the 3-carboxylate group. A potential strategy involves the acylation of the phenylethylamine with a precursor that contains the desired ester functionality. For instance, reaction with an acyl chloride bearing a protected carboxyl group or a malonic acid derivative could furnish the necessary amide intermediate. Subsequent cyclization and aromatization would then yield the target molecule.

Recent advancements have demonstrated the synthesis of dihydro- and tetrahydroisoquinoline-3-carboxylic acid derivatives using solid-phase Bischler-Napieralski reactions, indicating a viable pathway for incorporating the carboxylate moiety. iisc.ac.in

Applications of the Pictet-Spengler Reaction for Isoquinoline Core Formation

The Pictet-Spengler reaction offers another classical route, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. quimicaorganica.org This method is particularly effective for electron-rich aromatic rings. pharmaguideline.com

For the synthesis of the target compound, a 2-chlorophenylethylamine would be reacted with a glyoxylate (B1226380) derivative, such as ethyl glyoxylate, to introduce the C3-carboxylate group directly. The resulting tetrahydroisoquinoline-3-carboxylate can then be aromatized to the final product. A notable precedent is the synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates using this condensation method, highlighting its applicability for introducing ester functionalities. crossref.org

| Starting Material 1 | Starting Material 2 | Key Transformation | Intermediate | Final Product |

| 2-Chlorophenylethylamine | Ethyl glyoxylate | Pictet-Spengler condensation | Ethyl 8-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | This compound |

Pomeranz-Fritsch Cyclization Routes to 8-Substituted Isoquinolines

The Pomeranz-Fritsch reaction, and its modifications, provides a versatile method for preparing isoquinolines from benzaldehydes and aminoacetaldehyde dialkyl acetals. wikipedia.orgthermofisher.com This acid-catalyzed cyclization has been successfully employed for the synthesis of various substituted isoquinolines, including chloro-substituted derivatives. organicreactions.orgresearchgate.net

To apply this to the synthesis of this compound, one would start with 2-chlorobenzaldehyde. The challenge again is the introduction of the 3-carboxylate group. A potential adaptation could involve using a modified aminoacetal component that carries a precursor to the ester group. The reaction proceeds through the formation of a benzalaminoacetal, which then undergoes cyclization and aromatization. wikipedia.org

Modern and Sustainable Synthetic Routes to this compound

Contemporary synthetic chemistry has seen a shift towards more efficient and environmentally benign methods. Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for the construction of complex heterocyclic systems.

Transition Metal-Catalyzed Annulation Reactions for Isoquinoline Formation

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis due to their high efficiency and functional group tolerance. These methods often proceed under milder conditions than their classical counterparts.

A promising modern approach for the synthesis of this compound involves palladium-catalyzed C-H activation and subsequent annulation. This strategy allows for the direct formation of the isoquinoline ring from readily available starting materials.

A plausible synthetic route could involve the palladium-catalyzed coupling of a substituted halobenzylamine with an appropriate alkyne or alkene partner that bears the ethyl carboxylate functionality. For instance, the reaction of an N-protected 2-chlorobenzylamine (B130927) with an ethyl propiolate derivative in the presence of a palladium catalyst could lead to the formation of the isoquinoline core with the desired substituents in a single step. Research into new approaches for synthesizing ethyl substituted isoquinoline-3-carboxylates has highlighted the utility of palladium catalysis in this area.

The general mechanism for such a transformation would likely involve the oxidative addition of the palladium catalyst to the halobenzylamine, followed by C-H activation or insertion of the alkyne, and subsequent reductive elimination to form the aromatic isoquinoline ring.

| Reactant 1 | Reactant 2 | Catalyst System | Key Steps | Product |

| N-protected 2-chlorobenzylamine | Ethyl propiolate | Palladium(II) acetate, Ligand, Base | Oxidative addition, C-H activation, Alkyne insertion, Reductive elimination | This compound |

This modern approach offers significant advantages in terms of atom economy and step efficiency, making it a highly attractive and sustainable alternative to the classical synthetic routes.

Copper-Mediated Syntheses of Functionalized Isoquinolines

Copper catalysis has emerged as a powerful and economical tool for the construction of N-heterocycles, including the isoquinoline scaffold. These methods often proceed under milder conditions compared to other transition metals and offer unique reactivity.

One prominent copper-catalyzed approach involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.gov This method has been successfully employed for the synthesis of a variety of isoquinolines and isoquinoline N-oxides. The reaction is typically carried out in water, presenting a green and sustainable alternative to traditional organic solvents. nih.gov The choice of a Cu(I) catalyst, such as copper(I) iodide (CuI), is crucial for the transformation, which proceeds in the absence of additional ligands or additives. nih.gov The versatility of this method is demonstrated by its tolerance of various functional groups, which is essential for the synthesis of highly decorated molecules like this compound.

Another strategy involves the copper-catalyzed annulation of ketones with 2-halobenzamides to furnish isoquinolin-1(2H)-ones, which can be further elaborated to the target isoquinoline. This approach is advantageous as it utilizes simple and readily available starting materials.

A three-component cyclization involving a 2-bromoacetophenone, a terminal alkyne, and a nitrogen source like acetonitrile, catalyzed by a copper species, also provides a convergent route to functionalized isoquinolines. thieme-connect.com The nature of the copper catalyst is critical, with copper(I) species being implicated in the formation of key copper-acetylide intermediates. thieme-connect.com

The table below summarizes representative copper-mediated reactions for isoquinoline synthesis.

| Starting Materials | Catalyst/Reagents | Product Type | Key Features |

| (E)-2-alkynylaryl oxime derivatives | CuI | Isoquinolines/Isoquinoline N-oxides | Green solvent (water), ligand-free, high atom economy nih.gov |

| 2-halobenzamides and ketones | Copper catalyst | Isoquinolin-1(2H)-ones | Readily available starting materials |

| 2-bromoacetophenone, terminal alkyne, acetonitrile | Copper catalyst | Functionalized Isoquinolines | Three-component reaction, good functional group tolerance thieme-connect.com |

Rhodium-Catalyzed Hydroiminoacylation Pathways

Rhodium catalysis has been extensively explored for the synthesis of isoquinolines, often leveraging C-H activation strategies. A notable approach is the oxidative cross-coupling/cyclization of aryl aldimines with internal alkynes. nih.gov This method provides 3,4-disubstituted isoquinolines with high regioselectivity. The reaction is thought to proceed through a rhodium(III) intermediate, with the final C-N bond formation occurring via reductive elimination. nih.gov

Another powerful rhodium-catalyzed method involves the reaction of aromatic ketoximes with alkynes. nih.gov This one-pot synthesis proceeds via a chelation-assisted C-H activation of the ketoxime, followed by insertion of the alkyne, cyclization, and aromatization to yield the substituted isoquinoline. nih.gov

Furthermore, rhodium(III)-catalyzed cascade C-H activation/cyclization of benzimidates with allyl carbonates has been developed as an efficient route to isoquinoline derivatives. rsc.org This process is notable for its rapid reaction times, often completing within an hour, and the liberation of hydrogen gas as the only byproduct. rsc.org

The following table highlights key aspects of rhodium-catalyzed isoquinoline syntheses.

| Starting Materials | Catalyst System | Product Type | Mechanistic Hallmark |

| Aryl aldimines and internal alkynes | Rhodium catalyst | 3,4-disubstituted isoquinolines | Oxidative cross-coupling/cyclization nih.gov |

| Aromatic ketoximes and alkynes | Rhodium catalyst | Substituted isoquinolines | Chelation-assisted C-H activation nih.gov |

| Benzimidates and allyl carbonates | Rh(III) catalyst | Isoquinoline derivatives | Cascade C-H activation/cyclization with H2 evolution rsc.org |

Metal-Free and Organocatalytic Approaches

While metal-catalyzed methods are powerful, the development of metal-free and organocatalytic syntheses of isoquinolines is highly desirable to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical applications.

One such approach involves the reaction of 2-(2-oxo-2-arylethyl)benzonitriles with various amines in an aqueous medium. rsc.org This method proceeds without the need for any metal catalyst or additive and offers a highly regioselective and atom-economical route to aminated isoquinolines. rsc.org The reaction demonstrates broad functional group tolerance and is scalable. rsc.org

Peroxide-mediated oxidation/radical addition/cyclization cascade reactions have also been employed for the construction of the isoquinoline skeleton under mild, metal-free conditions. researchgate.net This strategy allows for the synthesis of a library of isoquinolines with good functional group tolerance and high atom economy. researchgate.net

Additionally, organoselenium-catalyzed aza-Wacker type reactions of olefinic hydrazones and oximes can lead to the formation of isoquinolinium imides and isoquinoline N-oxides, which are valuable precursors to functionalized isoquinolines. researchgate.net

Flow Chemistry and Microwave-Assisted Synthesis for Enhanced Efficiency

Modern synthetic methodologies are increasingly focused on improving reaction efficiency, safety, and scalability. Flow chemistry and microwave-assisted synthesis are two key enabling technologies in this regard.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. frontiersin.org The application of microwave irradiation to the synthesis of nitrogen-containing heterocycles, including isoquinolines, is well-documented. frontiersin.org For instance, Ru-catalyzed synthesis of isoquinolines from N-Cbz hydrazones and internal alkynes can be achieved rapidly under microwave conditions. researchgate.net

Flow chemistry offers numerous advantages, including precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability. acs.org The combination of microwave heating with continuous flow processes can overcome the scalability limitations of batch microwave reactors, which are often constrained by the penetration depth of microwaves. researchgate.netafricacommons.netbohrium.com This integrated approach allows for the efficient and continuous production of fine chemicals and pharmaceutical intermediates. acs.orgafricacommons.net

| Technology | Advantages | Application in Isoquinoline Synthesis |

| Microwave-Assisted Synthesis (MAOS) | Rapid reaction rates, improved yields, cleaner reactions frontiersin.org | Acceleration of metal-catalyzed and metal-free cyclization reactions researchgate.net |

| Flow Chemistry | Precise control, enhanced safety, scalability acs.org | Continuous production, safe handling of reactive intermediates |

| Combined Microwave-Flow Chemistry | Overcomes scalability issues of batch microwave reactors researchgate.netafricacommons.netbohrium.com | Efficient and continuous synthesis of isoquinoline derivatives |

Regioselective Introduction of the C-8 Chloro-Substituent and C-3 Carboxylate Group

The precise placement of the chloro and carboxylate groups at the C-8 and C-3 positions, respectively, is critical for the synthesis of the target molecule. This can be achieved either by functionalization of a pre-formed isoquinoline ring or by using precursors that already contain these substituents or their precursors.

The regioselective halogenation of the carbocyclic ring of isoquinolines can be challenging. For the analogous quinoline (B57606) system, metal-free protocols for the remote C5–H halogenation of 8-substituted quinolines have been developed. rsc.org However, direct C-8 functionalization of the isoquinoline core is also an area of active research. Cobalt(III)-catalyzed C(8)–H olefination of isoquinolone has been reported, demonstrating the feasibility of selective functionalization at this position. rsc.org The synthesis of a related compound, 8-chloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester, proceeds from 2-((2-chlorophenylamino)methylene)malonic acid diethyl ester, suggesting that the chloro-substituent can be incorporated from the starting materials. chemicalbook.com

The introduction of a carboxylate group at the C-3 position can be achieved through various cyclization strategies. For example, the intramolecular aza-Wittig reaction of 3-(2-acylphenyl)-2-azidoacrylates, formed from the reaction of a 2-acylphenyl precursor with an appropriate azide, directly yields isoquinoline-3-carboxylates. thieme-connect.de Palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters is another method that can provide substituted isoquinolones, which can be precursors to C-3 functionalized isoquinolines. mdpi.com

Synthesis and Derivatization of Key Precursors and Intermediates

The successful synthesis of this compound relies heavily on the availability of appropriately functionalized precursors.

2-Halophenylacetonitriles are versatile precursors for the construction of the isoquinoline core. For the synthesis of the target molecule, a 2,x-dihalophenylacetonitrile (where one halogen is ortho to the cyanomethyl group and the other corresponds to the eventual C-8 chloro substituent) could be a key intermediate.

The synthesis of p-chlorophenylacetonitrile has been described and can be adapted for other isomers. youtube.com A common route involves the reaction of the corresponding benzyl (B1604629) halide with a cyanide salt. For instance, 2-chlorobenzyl chloride can be reacted with sodium cyanide in a suitable solvent to yield 2-chlorophenylacetonitrile. This reaction must be performed with appropriate safety precautions due to the high toxicity of cyanide salts.

An alternative approach involves the Sandmeyer reaction of a 2-haloaniline. The aniline (B41778) is first diazotized with sodium nitrite (B80452) and a strong acid, and the resulting diazonium salt is then treated with a solution of copper(I) cyanide to introduce the nitrile group.

The derivatization of these nitriles is also a key step. For example, deprotonation of the benzylic position followed by reaction with an electrophile can be used to build up the carbon skeleton required for cyclization into the isoquinoline ring system. youtube.com

Esterification and Transesterification Strategies for the Carboxylate Moiety

Once the 8-chloroisoquinoline-3-carboxylic acid core is synthesized, the final step is the introduction of the ethyl ester group. This can be achieved through either direct esterification or transesterification.

Esterification:

The most common method for the direct conversion of a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid (8-chloroisoquinoline-3-carboxylic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The use of a large excess of ethanol (B145695) helps to drive the equilibrium towards the formation of the ethyl ester.

For substrates that may be sensitive to strong acidic conditions, alternative esterification methods can be employed. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective alternative that proceeds at room temperature. organic-chemistry.org This method is particularly useful for sterically hindered carboxylic acids. Another approach involves the conversion of the carboxylic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol. commonorganicchemistry.com

Transesterification:

Transesterification is another viable strategy, particularly if the corresponding methyl ester of 8-chloroisoquinoline-3-carboxylic acid is more readily accessible. organic-chemistry.org This process involves the exchange of the alkoxy group of an ester. The methyl ester can be converted to the ethyl ester by heating it in an excess of ethanol, typically with either an acid or a base catalyst.

Acid-catalyzed transesterification follows a mechanism similar to the Fischer esterification. organic-chemistry.org Base-catalyzed transesterification is often faster and involves the reaction of the ester with an alkoxide, such as sodium ethoxide, in ethanol. organic-chemistry.org The choice of catalyst and reaction conditions would depend on the stability of the 8-chloroisoquinoline (B135129) ring system to acidic or basic environments.

Below is a table summarizing various esterification and transesterification methods that could be applied to the synthesis of this compound.

| Method | Reagents | General Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | Ethanol, H₂SO₄ or HCl (catalyst) | Heating in excess ethanol | Equilibrium reaction, driven by excess alcohol. |

| Steglich Esterification | Ethanol, DCC, DMAP (catalyst) | Room temperature in an inert solvent | Mild conditions, suitable for acid-sensitive substrates. |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Ethanol | Two-step process, often at room temperature or slightly elevated temperatures | High-yielding, but requires handling of reactive intermediates. |

| Acid-Catalyzed Transesterification | Ethanol, H₂SO₄ or HCl (catalyst) | Heating methyl ester in excess ethanol | Similar to Fischer esterification, equilibrium driven. |

| Base-Catalyzed Transesterification | Ethanol, NaOEt or other base (catalyst) | Heating methyl ester in ethanol | Generally faster than acid-catalyzed methods. |

Chemical Reactivity and Derivatization of Ethyl 8 Chloroisoquinoline 3 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring

The isoquinoline ring system is analogous to naphthalene, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. In electrophilic aromatic substitution (EAS), the reactivity of the two rings is significantly different. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates this ring towards attack by electrophiles. thieme-connect.de Consequently, electrophilic substitution occurs preferentially on the benzene ring (the carbocyclic ring).

In the case of isoquinoline itself, electrophilic attack, such as nitration or sulfonation, typically occurs at the C-5 and C-8 positions. For Ethyl 8-chloroisoquinoline-3-carboxylate, the scenario is more complex due to the existing substituents.

The Ethyl Carboxylate Group (at C-3): This is an electron-withdrawing group, which further deactivates the pyridine ring.

The Chloro Group (at C-8): Halogens are deactivating groups due to their inductive effect but are ortho-, para-directing because of their ability to stabilize the intermediate arenium ion via resonance. byjus.com

Given these factors, any electrophilic substitution on this compound will overwhelmingly favor the benzene ring. The C-8 position is already substituted. The chloro group at C-8 would direct incoming electrophiles to its ortho position (C-7) and its para position (C-5). Therefore, the most likely positions for electrophilic attack are C-5 and C-7. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile. researchgate.net

| Position | Influence of Nitrogen | Influence of C-8 Chloro Group | Influence of C-3 Ester Group | Overall Likelihood of Substitution |

|---|---|---|---|---|

| C-5 | Activated (Benzene Ring) | Para-directing (Activated) | Minimal | High |

| C-7 | Activated (Benzene Ring) | Ortho-directing (Activated) | Minimal | High |

| C-1, C-4, C-6 | Deactivated (Pyridine Ring or Meta to Chloro) | - | Deactivated (Pyridine Ring) | Low |

Nucleophilic Aromatic Substitution at the C-8 Chloro Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for halo-substituted N-heterocycles. researchgate.net These reactions proceed readily when the halogen is at a position activated by the electron-withdrawing effect of the ring nitrogen, which helps to stabilize the negatively charged Meisenheimer intermediate. In isoquinoline, positions C-1 is highly activated. quimicaorganica.org

Common nucleophiles that can displace the C-8 chloro group include:

Amines: To form 8-aminoisoquinoline (B1282671) derivatives.

Alkoxides: To form 8-alkoxyisoquinoline ethers.

Thiolates: To form 8-alkyl/arylthioisoquinoline ethers.

The reaction conditions and reactivity depend on the nucleophilicity of the attacking species and the presence of any catalysts. For instance, reactions with amines may be facilitated by base catalysis.

Modifications and Transformations of the Ethyl Ester Functionality

The ethyl carboxylate group at the C-3 position is amenable to several standard organic transformations, allowing for further derivatization of the molecule.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 8-chloroisoquinoline-3-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the ester with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) shifts the equilibrium towards the carboxylic acid and ethanol (B145695). chemguide.co.uk

Base-Mediated Hydrolysis (Saponification): This is often preferred as it is an irreversible process. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), to produce the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid yields the free 8-chloroisoquinoline-3-carboxylic acid. chemguide.co.uk

The resulting carboxylic acid is a versatile intermediate for forming amide bonds. Standard amidation methods include:

Conversion to Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 8-chloroisoquinoline-3-carbonyl chloride. This intermediate readily reacts with primary or secondary amines to form the corresponding amides.

Direct Amide Coupling: The carboxylic acid can be coupled directly with an amine using a coupling agent. Reagents such as B(OCH₂CF₃)₃ or combinations like a carbodiimide (B86325) (e.g., DCC, EDCI) are effective for promoting the formation of the amide bond under mild conditions. acs.org A study has demonstrated an efficient procedure for the amidation of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides. researchgate.net

The ethyl ester functionality can be reduced to a primary alcohol, (8-chloroisoquinolin-3-yl)methanol. This reduction requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. nih.gov

Reduction: Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent (e.g., diethyl ether or THF), followed by an aqueous workup to protonate the resulting alkoxide and yield the primary alcohol. quora.com The carboxylic acid obtained from hydrolysis can also be reduced to the same alcohol using LiAlH₄ or borane (B79455) (BH₃). quora.com

The resulting (8-chloroisoquinolin-3-yl)methanol can be re-oxidized to either the corresponding aldehyde or back to the carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to 8-chloroisoquinoline-3-carbaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and aqueous acid), will oxidize the primary alcohol to 8-chloroisoquinoline-3-carboxylic acid. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-8 Position

The chloro-substituent at the C-8 position serves as a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (typically a boronic acid or boronic ester). wikipedia.org It is one of the most robust and widely used methods for creating C(sp²)-C(sp²) bonds. This compound can act as the aryl halide partner in this reaction. fishersci.co.uk

The general catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond at the C-8 position of the isoquinoline ring to form a Pd(II) complex. libretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

A variety of aryl and heteroaryl groups can be introduced at the C-8 position using this method. The reaction conditions are typically mild and tolerant of many functional groups, including the ethyl ester at C-3.

| Component | Example Reagents | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid, Pyrimidinyl boronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyst for the cross-coupling cycle |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures | Solubilizes reactants and facilitates the reaction |

Heck and Sonogashira Couplings for Olefin and Alkyne Introduction

The chlorine atom at the 8-position of this compound is amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of unsaturated carbon-carbon bonds.

The Heck reaction provides a powerful method for the arylation or vinylation of olefins. nih.govorganic-chemistry.orgmasterorganicchemistry.com In a typical Heck reaction, an aryl or vinyl halide is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org While specific studies on the Heck coupling of this compound are not extensively detailed in the provided search results, the general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the substituted alkene. researchgate.net

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. wikipedia.org The general applicability of the Sonogashira coupling to aryl chlorides suggests its feasibility for the alkynylation of this compound, which would provide valuable precursors for further synthetic transformations.

A representative table of conditions for these coupling reactions, based on general literature, is provided below.

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Heck Coupling | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/CuI | THF/Toluene | 25-100 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides and a wide range of amine coupling partners, including primary and secondary amines. wikipedia.orglibretexts.org The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

The application of the Buchwald-Hartwig amination to this compound would enable the introduction of various amino functionalities at the C-8 position, leading to a library of novel compounds with potential biological activities. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction and often requires optimization for specific substrates. nih.govchemrxiv.org Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. wikipedia.org

Below is a table summarizing typical conditions for the Buchwald-Hartwig amination of aryl chlorides.

| Amine Type | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Primary Amines | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| Secondary Amines | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100-120 |

Functionalization at Other Positions of the Isoquinoline Core

Beyond the versatile C-8 position, the isoquinoline core of this compound offers other sites for functionalization. The electronic nature of the isoquinoline ring system directs electrophilic and nucleophilic substitutions to specific positions. nih.gov For instance, electrophilic aromatic substitution on the isoquinoline ring generally occurs on the benzene ring portion.

Furthermore, modern synthetic methods, such as transition-metal-catalyzed C-H activation, have opened up new avenues for the direct functionalization of heteroaromatic compounds. nih.gov These methods allow for the introduction of substituents at positions that are not readily accessible through classical methods. While specific examples for this compound are not provided in the search results, the general principles of isoquinoline chemistry suggest that positions such as C-1, C-4, and C-5 could be targeted for functionalization. nih.gov

Ring-Opening and Rearrangement Studies of the Isoquinoline Scaffold

The stability of the isoquinoline scaffold is generally high; however, under certain conditions, ring-opening and rearrangement reactions can occur. For instance, some quinoline-3-carboxylates can be synthesized through a cyclopropanation-ring expansion reaction of indoles, which involves the opening of a cyclopropane (B1198618) ring. beilstein-journals.org While this describes the formation rather than the opening of a related heterocyclic system, it highlights the possibility of ring transformations in this class of compounds.

Rearrangement reactions of the isoquinoline N-oxides are also known to occur. wiley-vch.de Although there is no specific information on ring-opening or rearrangement studies of this compound in the provided search results, the general reactivity patterns of isoquinoline derivatives suggest that such transformations could potentially be induced under specific reaction conditions, such as strong acids, bases, or with specific reagents that can promote skeletal reorganization.

Structure Activity Relationship Sar Studies and Ligand Design Based on Ethyl 8 Chloroisoquinoline 3 Carboxylate

Systematic Variation of the C-8 Substituent: Electronic and Steric Effects

The substituent at the C-8 position of the isoquinoline (B145761) ring plays a critical role in modulating the electronic and steric properties of the molecule, which in turn significantly influences its interaction with biological targets. In the parent compound, the chlorine atom at this position exerts a notable electron-withdrawing effect.

Beyond halogens, the introduction of small alkyl groups, such as methyl, has been investigated to understand the steric tolerance at the C-8 position. The data often reveals that bulky substituents are detrimental to activity, suggesting a sterically constrained binding pocket in the target protein. Conversely, the replacement of the chloro group with hydrogen allows for an assessment of the necessity of a substituent at this position for maintaining the desired biological effect.

| C-8 Substituent | Electronic Effect | Steric Bulk |

| -Cl | Electron-withdrawing | Moderate |

| -F | Electron-withdrawing | Small |

| -Br | Electron-withdrawing | Larger |

| -CH3 | Electron-donating | Moderate |

| -H | Neutral | Minimal |

Exploration of Ester Modifications: Chain Length, Branched Esters, and Bioisosteric Replacements

The ethyl ester at the C-3 position is a primary site for modification to enhance pharmacokinetic properties and target affinity. Research has focused on altering the ester group to explore the size and shape of the corresponding binding pocket.

Chain Length and Branched Esters: The length of the alkyl chain of the ester has been systematically varied, from methyl to longer chains like propyl and butyl. These modifications probe the hydrophobic tolerance of the binding site. In many cases, an optimal chain length is identified, beyond which activity may decrease due to steric hindrance or unfavorable hydrophobic interactions. Branched esters, such as isopropyl or tert-butyl, have also been synthesized to introduce greater steric bulk and analyze the topographical features of the binding pocket.

Bioisosteric Replacements: To improve metabolic stability and modulate physicochemical properties, the ester functionality has been replaced with various bioisosteres. Common replacements include amides, carboxylic acids, and five-membered heterocycles like oxadiazoles (B1248032) or tetrazoles. These changes can introduce new hydrogen bonding opportunities and alter the electronic distribution and lipophilicity of the molecule, often leading to analogues with improved pharmacological profiles.

| Ester Modification | Rationale | Potential Impact |

| Methyl, Propyl, Butyl | Probe hydrophobic pocket size | Altered affinity and selectivity |

| Isopropyl, tert-Butyl | Introduce steric bulk | Map binding site topography |

| Amide | Introduce H-bond donor | Enhanced binding affinity |

| Carboxylic Acid | Introduce charge, H-bond donor/acceptor | Altered solubility and binding |

| Tetrazole | Mimic carboxylic acid, increase metabolic stability | Improved pharmacokinetic properties |

Impact of Isoquinoline Nitrogen Atom Substitution on Interactions

The nitrogen atom of the isoquinoline ring is a key feature, capable of forming hydrogen bonds or participating in ionic interactions with biological targets. While direct substitution on the nitrogen atom of the aromatic isoquinoline ring is not typical without quaternization, the potential for interaction can be modulated by the electronic effects of other ring substituents. The electron-withdrawing nature of the C-8 chloro substituent, for instance, reduces the basicity of the isoquinoline nitrogen. The impact of this modulation is often assessed through computational studies and in vitro binding assays. In related tetrahydroisoquinoline scaffolds, N-alkylation is a common strategy to introduce new vectors for interaction and to alter the conformational preferences of the molecule.

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of ethyl 8-chloroisoquinoline-3-carboxylate and its analogues is a critical determinant of their biological activity. The relative orientation of the C-3 ester group and the substituents on the benzo portion of the isoquinoline ring can significantly affect how the molecule fits into a binding site.

Computational modeling and spectroscopic techniques, such as NMR, are employed to determine the preferred conformations of these molecules in solution. These studies often reveal a relatively planar isoquinoline core, with the primary conformational flexibility arising from the rotation of the C-3 ester group. The presence of substituents at C-8 can influence the preferred orientation of the ester through steric or electronic interactions, thereby pre-organizing the ligand for optimal binding. Understanding these conformational preferences is essential for the rational design of more rigid analogues that can lock in the bioactive conformation, potentially leading to increased affinity and selectivity.

Rational Design of Analogues with Enhanced Target Affinity and Selectivity

The insights gained from the SAR studies described in the preceding sections provide a solid foundation for the rational design of new analogues with improved properties. By combining favorable modifications at different positions of the this compound scaffold, medicinal chemists can develop second-generation compounds with enhanced target affinity and selectivity.

For example, if SAR data indicates that a small, electron-withdrawing group at C-8 and a propyl ester at C-3 are optimal, these features can be combined in a new molecule. Furthermore, bioisosteric replacement of the ester with a metabolically stable group, guided by the conformational analysis, can lead to compounds with improved drug-like properties. This iterative process of design, synthesis, and biological evaluation, informed by a deep understanding of the SAR, is a powerful strategy for the development of novel therapeutic agents.

Computational and Theoretical Investigations of Ethyl 8 Chloroisoquinoline 3 Carboxylate

Quantum Chemical Calculations (DFT, Ab initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to study the electronic structures and reactivity of quinoline (B57606) and isoquinoline (B145761) derivatives. researchgate.netnih.govmdpi.com For Ethyl 8-chloroisoquinoline-3-carboxylate, these calculations would provide a detailed picture of its electron distribution, molecular orbitals, and electrostatic potential.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, these calculations can map the molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with biological receptors. nih.gov

| MESP Analysis | Maps the electrostatic potential surface. | Identifies sites for non-covalent interactions like hydrogen bonding. |

Molecular Docking Simulations with Established Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is invaluable for identifying potential biological targets for a compound like this compound. The isoquinoline scaffold is present in numerous bioactive compounds, often targeting kinases, DNA, or various enzymes. mdpi.comscienceopen.com

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a known protein target. A scoring function then estimates the binding affinity (e.g., in kcal/mol), with lower scores indicating a more favorable interaction. The simulation also reveals the specific binding mode, including key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. scienceopen.com

Table 2: Illustrative Molecular Docking Results for this compound Against Hypothetical Targets

| Target Protein Class | Example PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Protein Kinase | (e.g., 2ATT) | -8.5 | Hinge region amino acids |

| DNA Topoisomerase | (e.g., 1A36) | -7.9 | Intercalation between base pairs |

| Cyclooxygenase (COX) | (e.g., 5F19) | -9.1 | Active site polar contacts |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov To develop a QSAR model for isoquinoline derivatives, a dataset of compounds with known activities against a specific biological target is required. Molecular descriptors (numerical representations of chemical information) are calculated for each compound.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). Statistical methods are then used to build a mathematical equation that predicts activity based on these descriptors. While a specific QSAR model for this compound is not available, its descriptors could be used as part of a larger dataset to predict its activity for various endpoints, such as toxicity or receptor affinity.

Molecular Dynamics Simulations to Elucidate Ligand-Target Binding Mechanisms

While molecular docking provides a static snapshot of a binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com An MD simulation would begin with the docked pose of this compound in its target protein. By simulating the movements of all atoms over a period of nanoseconds, MD can assess the stability of the binding pose, reveal conformational changes in the protein or ligand, and provide a more accurate estimation of binding free energy. This technique is crucial for validating docking results and understanding the mechanistic details of ligand binding.

In Silico Prediction of Physicochemical Properties Relevant to Biological Research

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). These properties can be reliably predicted using computational tools, providing early insights into a compound's drug-likeness. nih.govresearchgate.net These predictions are often based on the compound's structure and rely on established algorithms and models. mdpi.com

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Importance in Biological Research |

|---|---|---|

| Molecular Formula | C12H10ClNO2 | Basic chemical identity |

| Molecular Weight | 235.67 g/mol | Influences diffusion and transport across membranes |

| LogP (Octanol/Water) | 3.1 - 3.5 | Measures lipophilicity, affecting absorption and distribution |

| Topological Polar Surface Area | 50.8 Ų | Predicts transport properties, such as blood-brain barrier penetration |

| Hydrogen Bond Donors | 0 | Capacity to form hydrogen bonds with target receptors |

| Hydrogen Bond Acceptors | 3 | Capacity to form hydrogen bonds with target receptors |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy |

Chemoinformatics and Virtual Screening Approaches for Library Design

Chemoinformatics involves the use of computational methods to analyze large chemical datasets. The structure of this compound can serve as a starting point, or scaffold, for virtual screening campaigns. In such a campaign, large databases of chemical compounds are computationally screened to identify molecules with structures similar to the query or that are predicted to bind to a specific target.

Techniques like pharmacophore modeling can be employed, where the key chemical features of this compound responsible for a hypothetical biological activity are defined. This pharmacophore model is then used as a 3D query to search for other molecules that share the same features, leading to the design of a focused library of compounds for further synthesis and testing.

No Publicly Available Research Data Found for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific biological or pre-clinical research data was found for the chemical compound This compound . Consequently, it is not possible to provide an article on its biological and pre-clinical research applications as requested.

The investigation sought to identify studies related to the compound's molecular targets, cellular effects, and mechanisms of action. However, the search yielded no information regarding:

Enzyme inhibition or activation studies

Receptor binding assays or allosteric modulation

Modulation of protein-protein interactions

Interactions with ion channels or G-protein coupled receptors (GPCRs)

Cellular and subcellular localization

In vitro mechanistic investigations

While information exists for structurally related compounds, such as other isoquinoline and quinoline derivatives, these findings are not directly applicable to this compound due to the specific nature of structure-activity relationships in pharmacology. For instance, research on "Ethyl 8-bromo-3-chloroisoquinoline-4-carboxylate" suggests its potential as a synthetic building block with possible antimicrobial and anticancer properties. Another related but distinct compound, "Ethyl 8-chloroquinoline-3-carboxylate," has been noted for its in vitro activity against Candida glabrata. However, these findings cannot be extrapolated to the specific compound of interest.

The absence of published data indicates that this compound may be a novel compound, a synthetic intermediate that has not been biologically characterized, or a compound whose biological properties have not been disclosed in the public domain. Therefore, the requested detailed article cannot be generated at this time.

Biological and Pre Clinical Research Applications of Ethyl 8 Chloroisoquinoline 3 Carboxylate

Mechanistic Investigations in in vitro Cellular Models

Cellular Pathway Elucidation via Western Blotting and Immunofluorescence

Western blotting and immunofluorescence are crucial techniques to investigate the molecular mechanisms of potential anticancer compounds. In the context of isoquinoline (B145761) derivatives, these methods have been employed to identify their impact on key cellular signaling pathways involved in cancer progression.

One area of focus has been the effect of these compounds on receptor tyrosine kinases, such as the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR). These receptors are often overexpressed in various cancers and play a significant role in cell proliferation and survival. Studies on isoquinoline-tethered quinazoline (B50416) derivatives have utilized Western blotting to assess the phosphorylation status of HER2 and EGFR in cancer cell lines. nih.gov For instance, treatment of HER2-overexpressing SKBR3 breast cancer cells with these derivatives led to a significant reduction in HER2 phosphorylation, indicating an inhibition of its kinase activity. nih.gov This inhibitory effect was more potent than that observed with the established drug, lapatinib, at certain concentrations. nih.gov

Table 1: Effect of Isoquinoline-Tethered Quinazoline Derivatives on HER2 Phosphorylation Data based on studies of related isoquinoline derivatives.

| Compound | Concentration | Cell Line | Change in HER2 Phosphorylation |

| Derivative 14c | 10 nM | SKBR3 | More potent inhibition than lapatinib |

| Derivative 14f | 10 nM | SKBR3 | More potent inhibition than lapatinib |

| Lapatinib | 10 nM | SKBR3 | Standard inhibition |

Furthermore, research into other isoquinoline derivatives has explored their impact on proteins that regulate apoptosis, or programmed cell death. In studies on ovarian cancer, Western blot analysis revealed that certain isoquinoline compounds could downregulate the expression of inhibitor of apoptosis proteins (IAPs), such as XIAP and cIAP-1. nih.gov Concurrently, these compounds were shown to activate key executioner proteins of apoptosis, namely caspase-3 and PARP. nih.gov

Immunofluorescence assays have been instrumental in visualizing the subcellular localization of target proteins and the morphological changes associated with drug treatment. For example, immunofluorescence has been used to detect the formation of γH2AX foci in the nucleus, which is a marker of DNA damage. nih.gov The application of this technique to indenoisoquinoline-treated cancer cells has helped to confirm the DNA-damaging effects of these topoisomerase I inhibitors. nih.gov

Gene Expression Profiling (Transcriptomics) in Response to Compound Treatment

Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a global view of how a compound alters gene expression. While specific transcriptomic data for Ethyl 8-chloroisoquinoline-3-carboxylate is not currently available, studies on other quinoline (B57606) derivatives provide insights into the potential genetic pathways that could be affected.

For example, a study on a novel quinoline derivative, 91b1, utilized cDNA microarray analysis to investigate changes in gene expression in KYSE150 esophageal cancer cells. mdpi.com The analysis revealed a widespread impact on the transcriptome, with a significant number of genes being either upregulated or downregulated following treatment. mdpi.com A key finding from this study was the downregulation of the Lumican (LUM) gene, which is known to be involved in tumorigenesis. mdpi.com

Table 2: Gene Expression Changes in KYSE150 Cells Treated with a Quinoline Derivative Data based on studies of a related quinoline derivative.

| Treatment | Total Upregulated Genes | Total Downregulated Genes | Key Downregulated Gene |

| Quinoline derivative 91b1 | 31,520 | 13,180 | LUM (Lumican) |

Further investigation into the mechanism of other quinoline compounds has shown that they can induce the expression of genes involved in demethylation processes. In a study on bis-quinoline derivatives, treatment of HCT116 colon cancer cells led to the re-expression of the enhanced green fluorescent protein (EGFP) gene, which was silenced by promoter methylation. mdpi.com This indicates that these compounds can modulate gene expression through epigenetic mechanisms. mdpi.com

While these examples are from related heterocyclic compounds, they highlight the potential of this compound to induce significant changes in the gene expression profiles of cancer cells, which could be elucidated through techniques like RNA sequencing or microarray analysis.

Proteomic Analysis (e.g., Mass Spectrometry-based Proteomics)

Proteomics allows for the large-scale analysis of proteins and their modifications, providing a deeper understanding of a compound's mechanism of action beyond the genomic and transcriptomic levels. For isoquinoline derivatives, proteomic studies are beginning to shed light on the complex cellular responses to these compounds.

A notable study utilized two-dimensional polyacrylamide gel electrophoresis (2-D PAGE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the nuclear proteome of HCT-116 and A375 cancer cells treated with the indenoisoquinoline NSC 724998, a topoisomerase I inhibitor. nih.gov This analysis identified 114 differentially regulated protein spots, with 48 in HCT-116 cells and 66 in A375 cells. nih.gov

The identified proteins were involved in a range of cellular processes. In A375 cells, there was a notable change in proteins related to apoptosis. nih.gov In HCT-116 cells, proteins associated with the ubiquitin-proteasome system were significantly enriched. nih.gov Importantly, 12 proteins were found to be differentially expressed in both cell lines, suggesting a common response to the compound. nih.gov

Table 3: Common Differentially Expressed Nuclear Proteins in Cancer Cells Treated with an Indenoisoquinoline Data based on studies of a related indenoisoquinoline.

| Protein | Function |

| ETFA | Electron transfer flavoprotein subunit alpha |

| HCC1 | HCT116-cell-cycle-inhibitor 1 |

| HNRCL | Heterogeneous nuclear ribonucleoprotein C-like |

| KAP1 | KRAB-associated protein 1 |

| NPM | Nucleophosmin |

| NUCL | Nucleolin |

| PRDX1 | Peroxiredoxin-1 |

| PRP19 | Pre-mRNA processing factor 19 |

| PSB6 | Proteasome subunit beta type-6 |

| RAE1L | Ribonucleic acid export 1-like |

| RU2A | RNA-binding protein with serine-rich domain 2A |

| SFRS9 | Splicing factor, arginine/serine-rich 9 |

Western blotting confirmed the upregulation of the proteasome subunit PSB6 and the transcriptional repressor KAP1 in the nucleus. nih.gov The increase in KAP1 was also associated with enhanced phosphorylation at Ser824, a modification linked to the DNA damage response. nih.gov This suggests that phosphorylated KAP1 could serve as a biomarker for the activity of this class of compounds. nih.gov

Cell Cycle Analysis and Apoptosis Pathway Induction

A hallmark of many anticancer agents is their ability to interfere with the cell cycle and induce apoptosis. Various isoquinoline derivatives have demonstrated potent effects in both of these areas.

Flow cytometry is a powerful tool for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on the natural plant alkaloid phaeanthine, a bisbenzylisoquinoline, have shown that it can induce cell cycle arrest. nih.gov Treatment of HeLa cervical cancer cells with phaeanthine resulted in an accumulation of cells in the G2/M phase, preventing them from proceeding through mitosis and proliferation. nih.gov Western blot analysis further revealed that this cell cycle arrest was associated with the downregulation of key regulatory proteins, including cyclin A2, cyclin B1, CDK-2, and Cdc25. nih.gov

In addition to cell cycle arrest, isoquinoline derivatives are known to be potent inducers of apoptosis. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a standard method to detect and quantify apoptotic cells. nih.govnih.gov A study on two novel isoquinoline derivatives, B01002 and C26001, in SKOV3 ovarian cancer cells demonstrated a significant increase in the percentage of apoptotic cells (Annexin V-positive/PI-negative) following treatment. nih.gov

Table 4: Apoptosis Induction in SKOV3 Ovarian Cancer Cells by Isoquinoline Derivatives Data based on studies of related isoquinoline derivatives.

| Compound | Concentration | Apoptotic Cells (%) |

| Control | - | 4 |

| B01002 | 5 µg/mL | 21 |

| C26001 | 5 µg/mL | 9 |

At higher concentrations, these compounds induced both apoptosis and necrosis (Annexin V-positive/PI-positive). nih.gov The molecular mechanism of apoptosis induction by these compounds was further investigated by Western blotting, which showed a reduction in the levels of inhibitor of apoptosis proteins (IAPs) and an activation of caspase-3 and PARP. nih.gov

Pre-clinical in vivo Efficacy and Mechanism Studies in Animal Models

Establishment of Relevant Disease Models for Compound Evaluation

To evaluate the therapeutic potential of novel anticancer compounds, it is essential to test their efficacy in relevant preclinical animal models. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used for this purpose. nih.gov

In the context of isoquinoline derivatives, several studies have utilized xenograft models to assess their in vivo antitumor activity. For instance, in a study investigating novel isoquinoline derivatives for the treatment of ovarian cancer, a xenograft model was established by subcutaneously injecting SKOV3 human ovarian cancer cells into nude mice. nih.gov Once the tumors reached a certain volume, the mice were treated with the test compounds, and tumor growth was monitored over time. nih.gov

Another example is the use of patient-derived xenograft (PDX) models, which are considered to more accurately represent the heterogeneity of human tumors. nih.gov In preclinical studies of indenoisoquinolines, PDX models of various cancers have been employed to evaluate the in vivo efficacy of these compounds. nih.gov

The choice of animal model is critical and depends on the specific type of cancer being studied and the research question being addressed. These models provide a valuable platform to assess not only the efficacy of a compound in reducing tumor growth but also to study its effects on the tumor microenvironment and to identify potential biomarkers of response. pharmacologydiscoveryservices.com

Pharmacodynamic Readouts and Biomarker Identification in Animal Tissues

Pharmacodynamic (PD) studies are crucial in preclinical animal models to understand how a drug affects the body and to identify biomarkers that can be used to monitor its activity. In the context of isoquinoline derivatives, PD readouts in animal tissues have provided valuable insights into their mechanisms of action in vivo.

Following treatment of tumor-bearing mice with isoquinoline derivatives, tumors can be excised and analyzed for various molecular changes. For example, in the study of isoquinoline derivatives in an ovarian cancer xenograft model, resected tumors were subjected to immunohistochemistry and Western blot analysis. nih.gov

Immunohistochemical staining for the proliferation marker Ki-67 showed a significant reduction in the percentage of Ki-67-positive cells in tumors from mice treated with the isoquinoline derivatives B01002 and C26001, indicating an inhibition of tumor cell proliferation in vivo. nih.gov

Table 5: In Vivo Pharmacodynamic Effects of Isoquinoline Derivatives in Ovarian Cancer Xenografts Data based on studies of related isoquinoline derivatives.

| Treatment Group | Ki-67 Positivity (%) | Key Protein Changes (Western Blot) |

| PBS (Control) | High | Baseline levels of IAPs, pro-caspase-3, and PARP |

| B01002 | 33.2 | Decreased XIAP, cIAP-1, survivin; Increased cleaved caspase-3 and cleaved PARP |

| C26001 | 68.5 | Decreased XIAP, cIAP-1, survivin; Increased cleaved caspase-3 and cleaved PARP |

Furthermore, Western blot analysis of the resected tumors confirmed the in vitro findings, showing a reduction in the levels of inhibitor of apoptosis proteins (IAPs) and an increase in the cleaved (active) forms of caspase-3 and PARP. nih.gov These results provide strong evidence that the antitumor efficacy of these compounds in vivo is mediated, at least in part, by the induction of apoptosis.

Another important PD biomarker that has been investigated for topoisomerase I inhibitors like the indenoisoquinolines is the phosphorylation of histone H2AX (γH2AX), a marker of DNA damage. nih.gov Studies in xenograft models have shown that treatment with indenoisoquinolines leads to a dose-dependent increase in γH2AX foci in tumor tissues, which can be quantified by immunofluorescence. nih.gov This serves as a direct measure of the compound's target engagement and biological activity within the tumor.

Target Engagement and Mechanism of Action Confirmation in in vivo Systems

There is no available research that confirms the in vivo target engagement or elucidates the mechanism of action for this compound. While in vitro studies, if available, might suggest potential biological targets, confirmation of such interactions within a living organism is a critical step in the drug discovery and development process. This typically involves a series of complex experiments, including but not limited to, biomarker analysis, receptor occupancy studies using techniques like positron emission tomography (PET), or the use of genetically modified animal models. Without such studies, any discussion on the in vivo mechanism of action would be purely speculative.

Pre-clinical Metabolism and Pharmacokinetic Profiling in Animal Species

Similarly, information regarding the pre-clinical metabolism and pharmacokinetic (PK) profile of this compound in any animal species is not documented in the available literature. A standard pre-clinical PK study would involve administering the compound to animal models (e.g., rodents, canines, non-human primates) and subsequently measuring its concentration in biological fluids and tissues over time. This analysis provides crucial parameters such as absorption, distribution, metabolism, and excretion (ADME), which are fundamental to understanding a compound's behavior in the body.

Advanced Analytical and Spectroscopic Research Methodologies for Ethyl 8 Chloroisoquinoline 3 Carboxylate Research

High-Resolution Mass Spectrometry for Reaction Monitoring, Metabolite Identification, and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of Ethyl 8-chloroisoquinoline-3-carboxylate, providing highly accurate mass measurements that facilitate unambiguous molecular formula determination. This precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Reaction Monitoring: In the synthesis of this compound and its analogues, HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the real-time progress of chemical reactions. By analyzing aliquots from the reaction mixture, researchers can track the consumption of reactants and the formation of intermediates and the final product. This allows for precise optimization of reaction conditions such as temperature, time, and catalyst loading.

Metabolite Identification: When studying the in vitro or in vivo metabolism of this compound, HRMS is employed to identify potential metabolites. Biological systems may modify the parent compound through processes like hydroxylation, demethylation, or conjugation. HRMS can detect the mass shifts associated with these transformations, and subsequent tandem mass spectrometry (MS/MS) experiments can provide structural information about the metabolites by analyzing their fragmentation patterns. pharmaron.commdpi.com

Purity Assessment: HRMS is also a powerful technique for assessing the purity of this compound samples. It can detect and identify trace impurities that may not be resolved by other methods. The high mass accuracy of HRMS allows for the confident identification of by-products, residual starting materials, and degradation products, ensuring the quality of the compound for subsequent biological testing.

Hypothetical HRMS Fragmentation Data for this compound:

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 249.0395 [M+H]⁺ | Loss of ethylene (C₂H₄) | 221.0082 | 8-chloroisoquinoline-3-carboxylic acid |

| 249.0395 [M+H]⁺ | Loss of ethoxy radical (•OC₂H₅) | 204.0003 | 8-chloroisoquinoline-3-carbonyl cation |

| 249.0395 [M+H]⁺ | Loss of ethyl formate (C₃H₆O₂) | 176.9894 | 8-chloroisoquinoline (B135129) cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for the structural elucidation of organic compounds, including this compound and its derivatives. researchgate.net One-dimensional (1D) NMR experiments such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on the isoquinoline (B145761) core and the ethyl group of the ester. The chemical shifts and coupling constants of the aromatic protons provide detailed information about the substitution pattern on the heterocyclic ring.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms within the molecule, including quaternary carbons. The chemical shifts of the carbon atoms are indicative of their electronic environment.

Two-dimensional (2D) NMR: For more complex derivatives or to unambiguously assign all signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) |

| H-1 | 9.2 | 152.0 |

| H-4 | 8.5 | 138.0 |

| H-5 | 7.8 | 128.5 |

| H-6 | 7.6 | 127.0 |

| H-7 | 7.9 | 130.0 |

| -OCH₂CH₃ | 4.4 (q) | 62.0 |

| -OCH₂CH₃ | 1.4 (t) | 14.5 |

| C-3 | - | 125.0 |

| C-8 | - | 135.0 |

| C-4a | - | 129.0 |

| C-8a | - | 145.0 |

| C=O | - | 165.0 |

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination of Analogues

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice.

For analogues of this compound, X-ray crystallography can provide invaluable information on:

Molecular Conformation: The preferred three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: The nature of the forces (e.g., hydrogen bonding, π-π stacking) that hold the molecules together in the crystal.

Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of stereocenters.

Crystallographic Data for an Analogue, Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate: nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀ClNO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.328(5) |

| b (Å) | 11.043(2) |

| c (Å) | 12.350(4) |

| α (°) | 73.298(17) |

| β (°) | 70.57(3) |

| γ (°) | 77.22(3) |

| Volume (ų) | 1137.8(7) |

Chromatographic Techniques (HPLC, GC-MS) for Purity Analysis and Reaction Progress Monitoring

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the purity assessment of non-volatile and thermally labile compounds. nih.govresearchgate.net A variety of stationary phases (e.g., C18, C8) and mobile phase compositions can be employed to achieve optimal separation of the target compound from its impurities. HPLC coupled with a UV detector is commonly used for routine purity checks and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS is a powerful analytical tool. researchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. GC-MS is particularly useful for identifying and quantifying trace impurities.

Both HPLC and GC-MS are extensively used to monitor the progress of reactions in the synthesis of this compound, allowing for the determination of reaction completion and the identification of any side products.

Biophysical Techniques for Ligand-Target Binding Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To understand the biological activity of this compound, it is essential to study its interactions with its molecular targets. Biophysical techniques provide quantitative data on these binding events.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. nih.govsci-hub.box This allows for the determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity.